3-Tert-butyl-2-hydroxy-5-methylbenzoic acid
Overview
Description
3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, featuring a tert-butyl group, a hydroxyl group, and a methyl group attached to the benzene ring
Scientific Research Applications
3-Tert-butyl-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid typically involves the alkylation of 2-hydroxy-5-methylbenzoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 3-tert-butyl-2-oxo-5-methylbenzoic acid.
Reduction: Formation of 3-tert-butyl-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and stability.
Comparison with Similar Compounds
2-Hydroxy-5-methylbenzoic acid: Lacks the tert-butyl group, resulting in different chemical and biological properties.
3-Tert-butyl-4-hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and applications.
3-Tert-butyl-2-hydroxybenzoic acid: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is unique due to the presence of both the tert-butyl and methyl groups, which confer distinct steric and electronic effects
Properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-5-8(11(14)15)10(13)9(6-7)12(2,3)4/h5-6,13H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFOUMKVNYDAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395730 | |
Record name | 3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23050-96-6 | |
Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23050-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-Butyl-5-methylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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